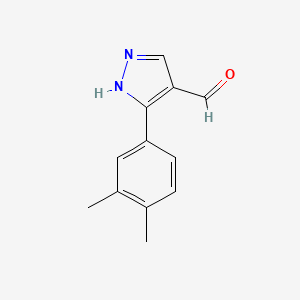

3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)12-11(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDVYQOYEPSTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of pyrazole compounds exhibit a range of biological activities, including:

- Anti-inflammatory Activity : Pyrazole derivatives have been synthesized and tested for their anti-inflammatory properties. For instance, compounds derived from 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes showed significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .

- Antitumor Activity : Certain pyrazole derivatives have been evaluated for their antitumor properties. Studies indicate that compounds containing the pyrazole ring can inhibit the growth of cancer cells, such as A549 lung cancer cells, through mechanisms that induce apoptosis .

Case Study 1: Anti-inflammatory Activity

A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for anti-inflammatory activity. Among these, specific compounds exhibited maximum activity similar to diclofenac sodium, indicating their potential as therapeutic agents in treating inflammatory conditions .

Case Study 2: Antitumor Efficacy

Research on novel pyrazole derivatives demonstrated their effectiveness against A549 lung cancer cells. The most potent compound induced significant apoptosis in these cells, suggesting that modifications to the pyrazole structure can enhance anticancer properties .

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Anti-inflammatory | Selvam et al., 2014 |

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Antitumor | Amer et al., 2020 |

| N-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene) | Anti-inflammatory | El-Sayed et al., 2016 |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit varied biological activities depending on the substituents on the phenyl ring and the pyrazole core. Below is a detailed comparison of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde with structurally related compounds:

Structural Analogues and Substituent Effects

Physicochemical Properties

- 3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1020703-68-7) has a predicted density of 1.14 g/cm³ and boiling point of 469.9°C , suggesting high thermal stability . Similar properties are expected for the target compound.

Biological Activity

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHN\O

- Molecular Weight : 199.24 g/mol

The structure includes a pyrazole ring with a carbaldehyde functional group, which contributes to its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit various microbial strains. Preliminary studies suggest potential effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .

- Anti-inflammatory Properties : It has shown promise in modulating inflammatory pathways, possibly through enzyme inhibition related to inflammatory responses .

- Antidepressant Potential : The compound has been evaluated for its antidepressant activity through in silico assessments, indicating interactions with serotonin receptors that may lead to selective serotonin reuptake inhibition .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Binding : It could bind to specific receptors on cell surfaces, thereby modulating cellular responses and signaling pathways .

Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antimicrobial |

| Standard Antibiotic | 16 | Antimicrobial |

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested against COX-2 inhibition. Results indicated that it could reduce inflammation markers significantly in vitro, suggesting potential therapeutic applications in inflammatory diseases .

| Treatment Group | Inhibition (%) | Control Group |

|---|---|---|

| Compound Treatment | 75% | Vehicle Control |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Potassium permanganate (KMnO₄) in a water-pyridine system oxidizes the aldehyde to 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (yield: 85–92%) .

-

Subsequent esterification with ethanol under acidic conditions produces the corresponding ethyl ester .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (H₂O-pyridine) | Pyrazole-4-carboxylic acid | 85–92% | |

| Ethanol (H⁺) | Ethyl pyrazole-4-carboxylate | 78% |

Reduction Reactions

The aldehyde moiety is reduced to hydroxymethyl or chloromethyl derivatives:

-

Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to 4-(hydroxymethyl)pyrazole .

-

Thionyl chloride (SOCl₂) converts the hydroxymethyl intermediate to 4-(chloromethyl)pyrazole , a precursor for Wittig reactions .

| Reagent | Product | Application | Source |

|---|---|---|---|

| NaBH₄ (MeOH) | 4-(Hydroxymethyl)pyrazole | Intermediate for alkylation | |

| SOCl₂ | 4-(Chloromethyl)pyrazole | Synthesis of phosphonium salts |

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and related condensations:

-

Reaction with acetophenones in ethanol/NaOH yields α,β-unsaturated ketones (e.g., chalcone derivatives) .

-

Condensation with malonic acid under microwave irradiation produces propenoic acids (yield: 88–95%) .

Example Reaction Pathway:

-

Chalcone Formation

Conditions: Room temperature, 6–8 hours.

Nucleophilic Addition

The aldehyde reacts with nitrogen nucleophiles to form hydrazones and oximes:

-

Hydrazine hydrate yields pyrazole-4-carbaldehyde hydrazone , a precursor for heterocyclic scaffolds .

| Nucleophile | Product | Application | Source |

|---|---|---|---|

| NH₂NH₂·H₂O | Hydrazone | Cyclization to oxadiazoles | |

| NH₂OH·HCl | Oxime | Ligand for metal complexes |

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitutions:

-

Reaction with activated arenes (e.g., anisole) in the presence of BF₃·Et₂O generates aryl-substituted pyrazoles via hydroxyalkylation .

Key Example:

Miscellaneous Reactions

-

Wittig Reaction: Chloromethyl derivatives react with triphenylphosphine to form phosphonium salts, which undergo Wittig reactions with aldehydes to yield 4-arylethenylpyrazoles .

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) produces α,β-unsaturated nitriles.

Q & A

Q. Q1. What are the standard synthetic protocols for 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step routes, such as:

- Vilsmeier-Haack formylation : Reacting 3-(3,4-dimethylphenyl)-1H-pyrazole with DMF and POCl₃ under controlled temperatures (0–5°C) to introduce the aldehyde group at the 4-position .

- Nucleophilic substitution : Using K₂CO₃ as a base catalyst to facilitate aryloxy or chloro substitution at the pyrazole ring .

Key factors affecting yield include reaction time (4–12 hours), temperature (reflux conditions for cyclization), and stoichiometric ratios of reagents. Impurities often arise from incomplete formylation or side reactions, requiring purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Q2. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/alkyl substituents. Discrepancies in peak splitting may indicate steric effects from the 3,4-dimethylphenyl group .

- X-ray crystallography : Resolves bond angles (e.g., C4–CHO ~120°) and dihedral angles between the pyrazole ring and substituents, critical for understanding electronic delocalization .

- FT-IR : Identifies the carbonyl stretch (C=O at ~1680 cm⁻¹) and N–H vibrations (if present) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in antimicrobial or antitumor activity (e.g., IC₅₀ values) may arise from:

Q. Q4. What strategies optimize regioselectivity during pyrazole ring functionalization?

Answer: Regioselectivity challenges occur during electrophilic substitution (e.g., nitration, halogenation):

- Directing groups : The 3,4-dimethylphenyl group acts as an electron-donating substituent, directing electrophiles to the 5-position of the pyrazole ring .

- Catalytic control : Use Lewis acids (e.g., FeCl₃) to stabilize transition states and favor specific regioisomers .

Validation requires HPLC-MS to quantify isomer ratios and DFT calculations to map electron density distributions .

Q. Q5. How does the compound’s stability under varying pH and temperature conditions impact formulation for pharmacological studies?

Answer:

- pH stability : Degradation occurs in alkaline conditions (pH >9) via aldehyde oxidation. Buffered solutions (pH 4–7) are recommended for in vitro assays .

- Thermal stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage (-20°C) .

Experimental design :- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Lyophilization for long-term storage .

Q. Q6. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The aldehyde group (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack by amines or hydrazines .

- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics .

Experimental validation involves tracking reaction progress via TLC and isolating intermediates (e.g., hydrazone derivatives) .

Data Analysis and Interpretation

Q. Q7. How should researchers address inconsistent crystallographic data for structurally similar pyrazole derivatives?

Answer: Contradictions in bond lengths/angles (e.g., C–N vs. C–O distances) may stem from:

Q. Q8. What are the limitations of current QSAR models for predicting this compound’s bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.